molecular formula C11H7FN2S B15279052 3-Fluoro-5-(5-methylthiazol-2-yl)benzonitrile

3-Fluoro-5-(5-methylthiazol-2-yl)benzonitrile

Cat. No.: B15279052
M. Wt: 218.25 g/mol
InChI Key: QHMBLOUNDIXROP-UHFFFAOYSA-N
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Description

3-Fluoro-5-(5-methylthiazol-2-yl)benzonitrile is an organic compound with the molecular formula C11H7FN2S It is a derivative of benzonitrile, where the benzene ring is substituted with a fluoro group and a 5-methylthiazol-2-yl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Fluoro-5-(5-methylthiazol-2-yl)benzonitrile typically involves the reaction of 3-fluorobenzonitrile with 5-methylthiazole under specific conditions. One common method includes the use of a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, where 3-fluorobenzonitrile is reacted with a boronic acid derivative of 5-methylthiazole in the presence of a palladium catalyst and a base.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the choice of solvents, temperature control, and purification techniques are crucial in industrial settings to ensure the efficient production of high-quality this compound.

Chemical Reactions Analysis

Types of Reactions

3-Fluoro-5-(5-methylthiazol-2-yl)benzonitrile can undergo various chemical reactions, including:

    Substitution Reactions: The fluoro group can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The thiazole ring can be oxidized or reduced, leading to different derivatives.

    Coupling Reactions: The compound can participate in further coupling reactions to form more complex molecules.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often in the presence of a base.

    Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid can be used.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzonitrile derivatives, while oxidation and reduction can modify the thiazole ring to produce different functional groups.

Scientific Research Applications

3-Fluoro-5-(5-methylthiazol-2-yl)benzonitrile has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block in the synthesis of potential pharmaceutical agents, particularly those targeting neurological disorders.

    Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties.

    Biological Studies: It serves as a ligand in the study of enzyme interactions and receptor binding, providing insights into biological pathways and mechanisms.

Mechanism of Action

The mechanism of action of 3-Fluoro-5-(5-methylthiazol-2-yl)benzonitrile depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The fluoro and thiazole groups can enhance binding affinity and specificity, leading to potent biological effects. The exact pathways involved can vary, but often include interactions with key proteins and modulation of signaling cascades.

Comparison with Similar Compounds

Similar Compounds

  • 3-Fluoro-5-(2-methylthiazol-4-yl)benzonitrile
  • 3-Fluoro-5-(2-(2-fluoromethyl)thiazol-4-yl)ethynyl)benzonitrile

Uniqueness

3-Fluoro-5-(5-methylthiazol-2-yl)benzonitrile is unique due to the specific positioning of the fluoro and thiazole groups, which can influence its reactivity and binding properties. Compared to similar compounds, it may offer distinct advantages in terms of stability, solubility, and biological activity, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C11H7FN2S

Molecular Weight

218.25 g/mol

IUPAC Name

3-fluoro-5-(5-methyl-1,3-thiazol-2-yl)benzonitrile

InChI

InChI=1S/C11H7FN2S/c1-7-6-14-11(15-7)9-2-8(5-13)3-10(12)4-9/h2-4,6H,1H3

InChI Key

QHMBLOUNDIXROP-UHFFFAOYSA-N

Canonical SMILES

CC1=CN=C(S1)C2=CC(=CC(=C2)C#N)F

Origin of Product

United States

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